

Application Note: Optimized Synthesis Protocol for C₁₄H₂₀CINS

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Compound of Interest

Compound Name: C₁₄H₂₀CINS

CAS No.: 479485-40-0

Cat. No.: B2659298

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Executive Summary & Scientific Rationale

This protocol details the optimized synthesis of 3-[2-(Diethylamino)ethyl]benzo[b]thiophene Hydrochloride (C₁₄H₂₀CINS). This molecule is a critical bioisostere of N,N-diethyltryptamine (DET), where the indole nitrogen is replaced by sulfur. Such benzothiophene derivatives are high-value targets in CNS drug discovery, serving as selective serotonergic modulators with altered metabolic stability compared to their indole counterparts.

Process Optimization Strategy: Traditional synthesis of tryptamine analogs utilizes the Speeter-Anthony protocol (oxalyl chloride acylation followed by amidation and reduction). While effective for indoles, benzothiophenes exhibit lower nucleophilicity at the C3 position. This protocol optimizes the Friedel-Crafts acylation conditions to maximize regioselectivity for the C3 position over C2, followed by a high-throughput reduction step using Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) instead of the more hazardous Lithium Aluminum Hydride (LiAlH₄).

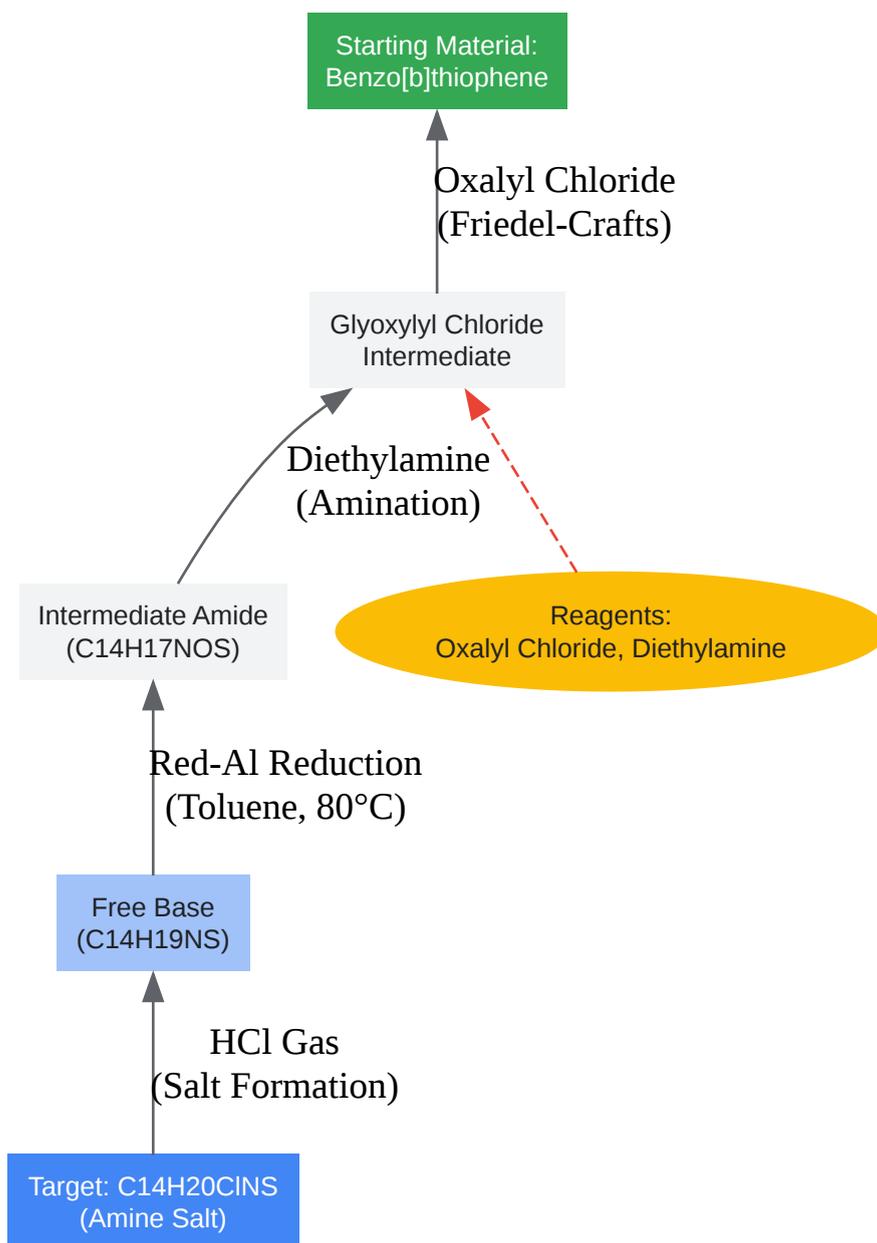
Key Advantages of this Protocol:

- **Regiocontrol:** >95:5 C3:C2 substitution ratio via temperature-controlled acylation.
- **Safety:** Substitution of ether/LiAlH₄ with Toluene/Red-Al eliminates pyrophoric solid handling and allows for higher reaction temperatures.

- Scalability: Streamlined workup removes the need for tedious column chromatography in intermediate steps.

Retrosynthetic Analysis & Pathway

The synthesis is designed around a convergent linear approach. The core benzothiophene scaffold is functionalized at C3 via electrophilic aromatic substitution, followed by side-chain elaboration.



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Figure 1: Retrosynthetic disconnection showing the modified Speeter-Anthony pathway.

Experimental Protocol

Phase 1: Regioselective Acylation (C3-Functionalization)

Objective: Synthesis of 2-(benzo[b]thiophen-3-yl)-N,N-diethyl-2-oxoacetamide.

Mechanistic Insight: Benzothiophene is less reactive than indole. To prevent polymerization or C2 substitution, we use oxalyl chloride without a Lewis acid initially, relying on the intrinsic nucleophilicity of C3, but we must control the temperature strictly to 0°C to maintain regioselectivity.

Materials:

- Benzo[b]thiophene (13.4 g, 100 mmol)
- Oxalyl Chloride (14.0 g, 110 mmol)
- Diethylamine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Triethylamine (Et₃N)[1]

Procedure:

- Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with Benzo[b]thiophene (100 mmol) and anhydrous DCM (150 mL). Purge with Argon.
- Acylation: Cool to 0°C. Add Oxalyl Chloride (110 mmol) dropwise over 30 minutes.
 - Critical Control Point: Do not allow temperature to exceed 5°C. The solution will turn deep red/orange, indicating the formation of the acyl chloride intermediate.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
- Amidation: Cool the mixture back to -10°C.

- Addition: Slowly add a pre-mixed solution of Diethylamine (250 mmol) in DCM (50 mL).
 - Note: Excess amine acts as an HCl scavenger. Evolution of white fumes ($\text{Et}_2\text{NH}\cdot\text{HCl}$) will be observed.[1]
- Workup: Wash the organic layer with 1M HCl (2 x 100 mL) to remove excess amine, followed by sat. NaHCO_3 and Brine.
- Isolation: Dry over MgSO_4 , filter, and concentrate. Recrystallize the yellow solid from EtOH/Hexane.

Yield Target: 85-90% (Yellow crystalline solid).

Phase 2: Reductive Deoxygenation (The Red-Al Protocol)

Objective: Reduction of the keto-amide to the ethylamine side chain.

Why Red-Al? Unlike LiAlH_4 , Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is soluble in aromatic solvents (Toluene), non-pyrophoric in air, and thermally stable. This allows the reduction to proceed at 80-100°C, necessary to fully reduce the keto-group conjugated to the benzothiophene ring.

Procedure:

- Setup: Flame-dry a 1L RBF equipped with a reflux condenser.
- Dissolution: Dissolve the Amide intermediate (from Phase 1) in anhydrous Toluene (200 mL).
- Reduction: Add Red-Al (65% wt solution in toluene, 3.5 equivalents) dropwise at RT.
 - Observation: Gas evolution (H_2) will occur.
- Reflux: Heat the mixture to 85°C for 4 hours.
 - QC Check: Monitor via TLC (System: 10% MeOH in DCM). The amide spot should disappear.

- Quench (Fieser Modification): Cool to 0°C. Carefully add:
 - 1.5 mL Water (diluted in THF)
 - 1.5 mL 15% NaOH
 - 4.5 mL Water
- Filtration: The aluminum salts will form a granular precipitate (unlike the gelatinous mess of LiAlH_4). Filter through a Celite pad.
- Concentration: Evaporate Toluene to yield the Free Base ($\text{C}_{14}\text{H}_{19}\text{NS}$) as a viscous amber oil.

Phase 3: Salt Formation ($\text{C}_{14}\text{H}_{20}\text{ClNS}$)

Objective: Stabilization of the amine as the Hydrochloride salt.

- Dissolve the free base oil in anhydrous Diethyl Ether (100 mL).
- Cool to 0°C.
- Bubble dry HCl gas (generated from $\text{NaCl}/\text{H}_2\text{SO}_4$ or from a lecture bottle) into the solution OR add 2M HCl in Dioxane dropwise.
- Precipitation: A white precipitate forms immediately.
- Filtration: Collect the solid via vacuum filtration under Argon (the salt is hygroscopic).
- Drying: Dry in a vacuum desiccator over P_2O_5 .

Quality Control & Characterization

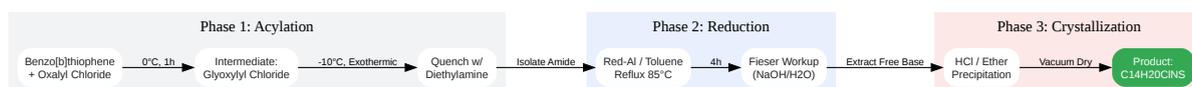
Data Summary Table

Parameter	Specification	Method
Appearance	White to Off-White Crystalline Solid	Visual
Melting Point	162 - 165°C	Capillary Method
Purity	> 98.5%	HPLC (C18, ACN:H2O)
¹ H NMR	Confirms structure, no residual solvent	400 MHz, DMSO-d6
Mass Spec	[M+H] ⁺ = 234.13 (Free Base)	ESI-MS

Key NMR Signals (DMSO-d6):

- δ 10.8 (s, 1H): NH⁺ (Ammonium proton).
- δ 7.8 - 7.3 (m, 5H): Benzothiophene aromatic protons (C2-H is distinct singlet ~7.4 ppm).
- δ 3.2 - 3.0 (m, 4H): Ethylene bridge (-CH₂-CH₂-).
- δ 3.1 (q, 4H): N-Ethyl methylene protons.
- δ 1.2 (t, 6H): N-Ethyl methyl protons.

Process Workflow Diagram



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Figure 2: Step-by-step process flow for the synthesis of **C14H20CINS**.

Safety & Handling (HSE)

- Oxalyl Chloride: Highly toxic and corrosive. Releases CO and CO₂ upon reaction. Must be used in a fume hood with a caustic scrubber.
- Red-Al: While safer than LiAlH₄, it is still a reducing agent. Keep away from water until the quench step. Toluene is flammable.
- Benzothiophenes: Many sulfur heterocycles have potent biological activity. Treat all intermediates as potential sensitizers and serotonergic modulators. Wear double nitrile gloves.

References

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Sources

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